N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide
Description
“N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-17-11-5-4-10(8-13(11)23-9)18(3)15(19)12-6-7-14(22-12)24(20,21)16-2/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFUDLRPJXSKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N(C)C(=O)C3=CC=C(O3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Coupling Reactions: The benzothiazole and furan rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: Introduction of the methylsulfamoyl and carboxamide groups can be done through standard organic transformations, such as sulfonation and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of “N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, leading to the modulation of various cellular pathways. For example, they might inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Uniqueness
“N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or furan derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
